6-(Cyclobutylmethoxy)pyridine-2-carboxylic acid

Description

6-(Cyclobutylmethoxy)pyridine-2-carboxylic acid is a pyridine derivative featuring a cyclobutylmethoxy substituent at the 6-position and a carboxylic acid group at the 2-position. The cyclobutylmethoxy group introduces steric bulk and lipophilicity, which can influence solubility, reactivity, and intermolecular interactions. This compound is structurally related to ligands and intermediates used in pharmaceutical and agrochemical research, where substituent positioning and electronic effects are critical for activity .

Properties

IUPAC Name |

6-(cyclobutylmethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)9-5-2-6-10(12-9)15-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHXNUQVENXOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride Intermediate Formation

A common approach to functionalize pyridine-2-carboxylic acid derivatives is to first convert the acid into an acyl chloride. This is typically done by refluxing the acid with thionyl chloride (SOCl₂) in an inert solvent such as dichloromethane, often with a catalytic amount of dimethylformamide (DMF) to accelerate the reaction.

- Example: Conversion of 6-(methoxycarbonyl)pyridine-2-carboxylic acid to its acyl chloride by refluxing with thionyl chloride and DMF catalyst under nitrogen atmosphere for about 1 hour. The solvent is then removed under reduced pressure to isolate the acyl chloride intermediate.

Nucleophilic Substitution at the 6-Position

The 6-position of pyridine-2-carboxylic acid can be functionalized via nucleophilic aromatic substitution (S_NAr) when an appropriate leaving group (e.g., halide or sulfonate ester) is present.

- For the installation of the cyclobutylmethoxy group, the nucleophile would be cyclobutylmethanol or its alkoxide form.

- The reaction typically requires a base such as triethylamine to deprotonate the alcohol and facilitate nucleophilic attack.

- The reaction is conducted under reflux in an aprotic solvent like dichloromethane or DMF for extended periods (e.g., 24 hours) to ensure complete substitution.

Specific Synthetic Route for 6-(Cyclobutylmethoxy)pyridine-2-carboxylic acid

Based on analogous syntheses of 6-substituted pyridine-2-carboxylic acid derivatives, a plausible synthetic sequence is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 6-Hydroxy-pyridine-2-carboxylic acid | Starting material; the hydroxy group at 6-position is a good nucleophile handle |

| 2 | Cyclobutylmethanol + base (e.g., K₂CO₃ or NaH) | Formation of cyclobutylmethoxide nucleophile |

| 3 | Nucleophilic substitution in polar aprotic solvent (DMF) | Heating at 60–80°C for several hours to substitute hydroxy with cyclobutylmethoxy group |

| 4 | Acidification and purification | Isolation of this compound by crystallization or chromatography |

This approach leverages the nucleophilicity of cyclobutylmethanol under basic conditions to displace a leaving group or directly substitute a hydroxy group if activated.

Alternative Synthetic Approaches

Ether Formation via Williamson Ether Synthesis

- Starting from 6-hydroxypyridine-2-carboxylic acid, the cyclobutylmethyl ether can be formed by reacting with cyclobutylmethyl halide (e.g., bromide or chloride) in the presence of a strong base.

- This method requires careful control of reaction conditions to avoid side reactions and ensure selectivity.

Use of Acyl Chloride Intermediate

- The carboxylic acid group can be converted to an acyl chloride as described.

- Subsequent reaction with cyclobutylmethanol under base catalysis can yield the corresponding ester, but this is different from the ether substitution at the 6-position.

- Therefore, this method is more relevant if esterification at the carboxylic acid is desired.

Purification and Characterization

- After synthesis, purification is typically achieved by column chromatography using silica gel with solvent systems such as ethyl acetate/dichloromethane mixtures.

- Final products are often recrystallized from suitable solvents to enhance purity.

- Characterization involves spectroscopic techniques including FT-IR, ^1H and ^13C NMR, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Acyl chloride intermediate + amine | Thionyl chloride, DMF catalyst, reflux; amine coupling | High yield, well-established | Requires moisture-free conditions |

| Nucleophilic substitution of 6-hydroxy derivative | Cyclobutylmethanol + base, polar aprotic solvent, heat | Direct ether formation at 6-position | May require long reaction times |

| Williamson ether synthesis | Cyclobutylmethyl halide + strong base, aprotic solvent | Straightforward ether formation | Possible side reactions, base sensitivity |

| Hydrolysis of nitrile precursor | 2-cyanopyridine hydrolysis under alkaline conditions | High yield of pyridine-2-carboxylic acid | Not directly for 6-substituted derivatives |

Research Findings and Notes

- The acyl chloride method is widely used for preparing pyridine-2-carboxylic acid derivatives due to its cost-effectiveness, environmental friendliness, and high yields.

- The position and nature of substituents on the pyridine ring significantly influence the reactivity and spectroscopic properties of the compounds.

- Industrial-scale production of pyridine carboxylic acids often employs oxidation of alkyl pyridines using vanadia-based catalysts, but this is more relevant for the acid core rather than specific 6-substituted derivatives.

- Hydrolysis of 2-cyanopyridine under alkaline conditions is an efficient route to prepare pyridine-2-carboxylic acid, which can then be further functionalized.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

6-(Cyclobutylmethoxy)pyridine-2-carboxylic acid has been investigated for its role as a TRPC6 channel inhibitor. TRPC6 channels are implicated in various diseases, including hypertension and chronic obstructive pulmonary disease (COPD). Inhibitors of these channels may provide therapeutic benefits in managing these conditions.

Case Study: TRPC6 Inhibition

A study detailed in patent AU2018355743B2 outlines the synthesis of pyridine carbonyl derivatives, including this compound, and their efficacy as TRPC6 inhibitors. The research indicates that these compounds can modulate calcium influx in cells, presenting a novel approach to treating related diseases .

Biochemical Applications

Matrix for Mass Spectrometry

The compound has shown promise as a matrix for matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. Its ability to effectively ionize biomolecules makes it valuable for analyzing nucleic acids and proteins.

Data Table: Performance in MALDI-TOF

| Compound | Ionization Efficiency | Application Area |

|---|---|---|

| This compound | High | Nucleotide analysis |

| Picolinic acid | Moderate | Protein analysis |

This table illustrates the comparative efficiency of this compound against traditional matrices like picolinic acid, highlighting its superior performance in specific applications .

Materials Science

Synthesis of Functional Polymers

The compound can be utilized in the synthesis of functional polymers due to its reactive carboxylic acid group. By incorporating this compound into polymer matrices, researchers can develop materials with tailored properties for specific applications, such as drug delivery systems or sensors.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into poly(lactic-co-glycolic acid) (PLGA) enhances the material's mechanical properties while maintaining biocompatibility. This advancement is particularly relevant in biomedical applications where material performance is critical .

Mechanism of Action

The mechanism of action of 6-(Cyclobutylmethoxy)pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclobutylmethoxy group can influence the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Structural Analogues with Alkyl/Alkoxy Substituents

a) Methyl-Substituted Pyridinecarboxylic Acids

- 6-Methylpyridine-2-carboxylic acid (CAS 934-60-1): Features a methyl group at the 6-position. Its molecular weight (137.14 g/mol) is significantly lower than that of 6-(cyclobutylmethoxy)pyridine-2-carboxylic acid (193.20 g/mol) .

- 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid : Differs by the cyclopropyl ring instead of cyclobutyl. The cyclopropyl group’s smaller size and higher ring strain may alter conformational flexibility and electronic properties compared to the cyclobutyl analog .

b) Ester Derivatives

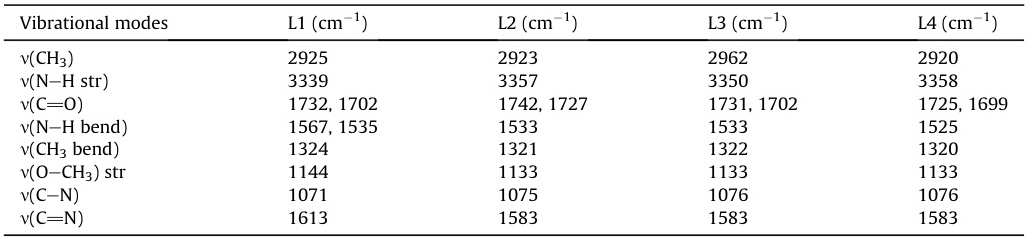

- 6-(3-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L1–L4) : These isomers contain methyl substituents on the pyridine ring and ester groups. The ester functionality (vs. carboxylic acid) reduces polarity, affecting solubility and reactivity. For example, L1–L4 exhibit distinct FTIR carbonyl stretching bands at 1,650–1,680 cm⁻¹ for the amide and ester groups, whereas the carboxylic acid in this compound would show a broad O-H stretch near 3,000 cm⁻¹ and a C=O stretch around 1,700 cm⁻¹ .

Substituted Pyrrolo-Pyridine Derivatives

- 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: Incorporates a fused pyrrole ring and chlorine substituent.

- 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid : The trifluoromethyl group introduces strong electronegativity and lipophilicity, contrasting with the cyclobutylmethoxy group’s moderate electron-donating effects .

Aromatic and Carbamoyl Derivatives

- 6-(Benzyloxy)pyridine-2-carboxylic acid : The benzyloxy group provides aromatic π-system interactions, which are absent in the cyclobutylmethoxy analog. This difference could influence binding affinity in receptor-ligand systems .

Functional and Application Differences

- Hydrogen Storage : L1–L4 are studied for hydrogen storage due to their amide linkages, which can coordinate metal ions. The carboxylic acid group in this compound may limit such applications due to proton competition .

- Biological Activity : The cyclobutylmethoxy group’s lipophilicity may enhance membrane permeability in drug candidates compared to polar groups in 6-hydroxy-6-methylpyridine-3-carboxylic acid (CAS 38116-61-9) .

Biological Activity

6-(Cyclobutylmethoxy)pyridine-2-carboxylic acid is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a pyridine ring with a carboxylic acid group at the 2-position and a cyclobutylmethoxy group at the 6-position. Its unique structure allows for specific interactions with biological targets, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The cyclobutylmethoxy group enhances binding affinity and specificity, while the carboxylic acid group facilitates hydrogen bonding and ionic interactions. These interactions can modulate enzyme activity or receptor signaling pathways, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation, which is relevant in treating various chronic diseases.

- TRPC6 Modulation : Recent studies have highlighted its role in modulating TRPC6 channels, which are implicated in several pulmonary disorders. Inhibiting TRPC6 may provide therapeutic benefits for conditions such as idiopathic pulmonary arterial hypertension (IPAH) and chronic obstructive pulmonary disease (COPD) .

Case Studies and Experimental Research

- TRPC6 Dysregulation : A study reported that compounds modulating TRPC6 can alleviate symptoms related to pulmonary disorders. The compound's ability to influence TRPC6 expression was noted, suggesting a mechanism through which it may exert protective effects against lung injury caused by cigarette smoke exposure .

- Synthesis and Structure-Activity Relationship (SAR) : Research focused on synthesizing derivatives of this compound demonstrated varying levels of biological activity based on structural modifications. Certain derivatives showed enhanced potency, indicating the importance of specific substituents in achieving desired biological effects .

- Comparative Studies : When compared to similar compounds, such as 6-(Cyclopentylmethoxy)pyridine-2-carboxylic acid, this compound exhibited distinct reactivity and biological profiles due to its unique steric and electronic properties .

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₃ |

| Biological Activities | Antimicrobial, Anti-inflammatory |

| Mechanism of Action | TRPC6 modulation, enzyme interaction |

| Potential Applications | Antibiotic development, inflammation treatment |

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group undergoes classical transformations, including esterification, amide formation, and decarboxylation.

Esterification

Reaction with alcohols under acidic or coupling-agent conditions yields esters. For example:

-

Fischer Esterification : Heating with methanol and sulfuric acid produces methyl 6-(cyclobutylmethoxy)pyridine-2-carboxylate .

-

DCC-Mediated Coupling : Using N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP), esters form efficiently at room temperature .

| Reaction Type | Reagents/Conditions | Product | Yield (Analogous) | Reference |

|---|---|---|---|---|

| Fischer Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 70–85% | |

| DCC Coupling | DCC, DMAP, ROH | Alkyl ester | 80–90% |

Amide Formation

Activation of the carboxylic acid to an acyl chloride (via thionyl chloride) enables nucleophilic substitution with amines:

-

Acyl Chloride Synthesis :

-

Amine Coupling :

This method produces amides in 70–88% yields under inert conditions .

Decarboxylation

Thermal or catalytic decarboxylation removes CO₂, yielding 2-(cyclobutylmethoxy)pyridine. Conditions:

Pyridine Ring Reactivity

The pyridine ring’s electron-deficient nature allows limited electrophilic substitution. The cyclobutylmethoxy group (electron-donating) and carboxylic acid (electron-withdrawing) compete in directing reactivity:

-

Nitration/Sulfonation : Likely occurs at position 4 (meta to COOH) .

-

Reduction : Catalytic hydrogenation (H₂/Pd) saturates the ring to piperidine derivatives.

Cyclobutylmethoxy Group Stability

The ether linkage is generally unreactive under standard conditions but can undergo:

-

Acidic Cleavage : Prolonged exposure to HBr/HOAc cleaves the ether to 6-hydroxypyridine-2-carboxylic acid.

-

Oxidative Ring-Opening : Ozonolysis or strong oxidants (e.g., KMnO₄) rupture the cyclobutane ring, forming dicarboxylic acid derivatives.

Suzuki Cross-Coupling (Derivative-Dependent)

If brominated at position 5 (not in the parent compound), palladium-catalyzed coupling with arylboronic acids would form biaryl pyridines .

| Reaction Type | Conditions | Product | Yield (Analogous) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, 80°C | 5-Aryl derivatives | 65–75% |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 6-(Cyclobutylmethoxy)pyridine-2-carboxylic acid?

- Methodology : The compound can be synthesized via nucleophilic substitution or oxidation of precursor pyridine derivatives. For example:

- Step 1 : Introduce the cyclobutylmethoxy group at the 6-position of pyridine-2-carboxylic acid derivatives. This may involve reacting 6-bromopyridine-2-carboxylic acid with cyclobutylmethanol under basic conditions (e.g., NaH in DMF) to substitute the bromine atom .

- Step 2 : Oxidize intermediates (e.g., methyl esters) using potassium permanganate (KMnO₄) in aqueous acidic media to yield the carboxylic acid, followed by purification via recrystallization or chromatography .

- Key Data : Yields for analogous methoxy-substituted pyridine-2-carboxylic acids range from 47% to 84% under optimized reflux and stoichiometric conditions .

Q. How is this compound characterized for purity and structural confirmation?

- Analytical Techniques :

- Elemental Analysis : Verify C, H, N content (e.g., C: ~54.9%, H: ~4.5%, N: ~9.1% for C₁₂H₁₅NO₃) .

- NMR Spectroscopy : ¹H NMR (CDCl₃) typically shows signals for cyclobutyl protons (δ 1.5–2.5 ppm), methoxy (δ ~4.0 ppm), pyridine protons (δ 7.0–8.5 ppm), and carboxylic acid (δ ~9–10 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and aromatic carbons .

- Melting Point : Compare with literature values (e.g., 129–130°C for 6-methoxy analogs) .

Advanced Research Questions

Q. How does the cyclobutylmethoxy substituent influence the coordination chemistry of pyridine-2-carboxylic acid?

- Research Insight : The carboxylic acid group acts as a chelating ligand for metal ions (e.g., Co²⁺, Ni²⁺, Cu²⁺), forming coordination polymers or complexes. The bulky cyclobutylmethoxy group may sterically hinder metal-binding sites, altering stoichiometry or geometry compared to smaller substituents (e.g., methoxy) .

- Example : In {Cd₂(cppca)₂(H₂O)₅}ₙ (cppca = 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid), carboxylate and pyridine groups bridge Cd²⁺ ions. Steric effects from substituents could modulate intermetallic distances and luminescence properties .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancies in ¹H NMR integration (e.g., unexpected splitting of pyridine protons) may arise from dynamic effects or impurities. Solutions include:

- Variable-Temperature NMR : To detect conformational changes in the cyclobutyl group.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) matches theoretical mass (e.g., C₁₂H₁₅NO₃: 245.27 g/mol) .

- X-ray Crystallography : Resolve ambiguities via single-crystal analysis, though challenges persist in growing crystals of carboxylic acids due to hydrogen bonding .

Q. How do reaction conditions impact the regioselectivity of cyclobutylmethoxy introduction?

- Experimental Design : Compare methods for introducing bulky alkoxy groups:

- Method A : SNAr reaction using 6-fluoro/bromo-pyridine-2-carboxylic acid and cyclobutylmethanol/K₂CO₃.

- Method B : Mitsunobu reaction (DIAD, PPh₃) for sterically hindered substrates.

Methodological Challenges

Q. What purification techniques are effective for isolating this compound?

- Approach :

- Acid-Base Extraction : Use pH-dependent solubility (isolate as sodium salt at pH >4, precipitate as free acid at pH <2) .

- Chromatography : Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) separates residual cyclobutylmethanol or unreacted starting material.

Q. How can computational modeling predict the compound’s reactivity in further derivatization?

- Tools : DFT calculations (e.g., Gaussian 16) model electrophilic aromatic substitution (EAS) at the pyridine ring. The cyclobutylmethoxy group’s electron-donating effect activates the 4-position for reactions like nitration or halogenation.

- Validation : Compare predicted vs. experimental ¹³C NMR chemical shifts (RMSD <2 ppm confirms accuracy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.